Agelasphin 11

Descripción

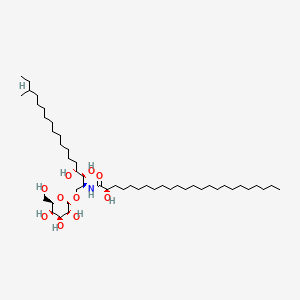

Agelasphin 11 is a member of the agelasphin family, a class of marine-derived glycolipids first isolated by Kirin Pharmaceuticals during anti-tumor activity screenings . Structurally, agelasphins consist of a ceramide backbone with a phytosphingosine base and a saccharide head group (α- or β-linked). Agelasphin 11 is hypothesized to share core structural features with other agelasphins, including variations in lipid tail length, hydroxylation patterns, and saccharide composition. Agelasphins are notable for their ability to bind CD1d molecules on antigen-presenting cells, triggering cytokine cascades that influence both innate and adaptive immunity .

Propiedades

Fórmula molecular |

C49H97NO10 |

|---|---|

Peso molecular |

860.3 g/mol |

Nombre IUPAC |

(2R)-N-[(2S,3S,4R)-3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C49H97NO10/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27-30-33-36-42(53)48(58)50-40(38-59-49-47(57)46(56)45(55)43(37-51)60-49)44(54)41(52)35-32-29-26-24-21-22-25-28-31-34-39(3)5-2/h39-47,49,51-57H,4-38H2,1-3H3,(H,50,58)/t39?,40-,41+,42+,43+,44-,45-,46-,47+,49-/m0/s1 |

Clave InChI |

CWDKQZNZOJUUBP-SBOGZJMMSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCC(C)CC)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O |

Sinónimos |

agelasphin 11 agelasphin-11 AGL-11 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Agelasphin 11 belongs to a broader family of glycolipids with structural and functional parallels. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Agelasphin 11 and Related Compounds

Key Findings:

Structural Modifications and Activity :

- Agelasphin 9b and KRN7000 differ in saccharide linkage (β vs. α), which critically impacts CD1d binding and iNKT cell activation. α-linked KRN7000 induces stronger Th1-biased cytokines (e.g., IFN-γ) compared to β-linked analogs .

- Synthetic simplification of Agelasphin 9b to KRN7000 involved removing the fatty acid C2 hydroxyl group and elongating lipid chains, retaining bioactivity while improving synthetic accessibility .

Cytokine Profiles :

- KRN7000 triggers rapid IFN-γ, IL-4, and IL-17A production, polarizing immune responses toward anti-tumor (via NK cell activation) or pro-inflammatory outcomes depending on dosing .

- βGalCer, in contrast, shows reduced potency in cytokine induction, likely due to suboptimal CD1d-TCR interactions .

Theoretical Implications for Agelasphin 11: If Agelasphin 11 retains an α-linked saccharide, it may mirror KRN7000’s immunostimulatory profile. However, variations in lipid tail hydroxylation or branching could alter pharmacokinetics or CD1d binding affinity . Limited evidence precludes definitive conclusions, but structural parallels suggest Agelasphin 11 may occupy a niche between natural agelasphins and synthetic derivatives in terms of efficacy and producibility.

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for characterizing the structural integrity of Agelasphin 11 in natural product isolation studies?

- Answer : Agelasphin 11’s glycoglycerolipid structure (C₄₉H₉₇NO₁₀) requires multi-modal validation. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., ¹H, ¹³C, 2D-COSY), and X-ray crystallography for absolute configuration determination. Purity assessment via HPLC with evaporative light scattering detection (ELSD) is critical due to the lack of UV chromophores in lipid moieties .

Q. How can researchers standardize assays to evaluate Agelasphin 11’s immunomodulatory activity in vitro?

- Answer : Design assays measuring natural killer (NK) cell activation using flow cytometry (e.g., CD69 surface marker expression). Compare Agelasphin 11’s potency against positive controls like Poly I:C. Include dose-response curves (0.1–100 μM) and cytokine profiling (IFN-γ, TNF-α) to quantify immune response thresholds. Ensure reproducibility by adhering to cell culture protocols from (e.g., primary human PBMCs under standardized media conditions) .

Q. What are the critical steps in isolating Agelasphin 11 from Agelas mauritiana while minimizing degradation?

- Answer : Optimize extraction with non-polar solvents (e.g., dichloromethane:methanol 2:1) to preserve lipid stability. Use flash chromatography for rapid fractionation, followed by reversed-phase HPLC. Store fractions at -80°C under nitrogen to prevent oxidation. Validate integrity via comparative TLC against authenticated standards .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies to identify key functional groups in Agelasphin 11 analogs?

- Answer : Synthesize analogs with systematic modifications (e.g., acyl chain truncation, sugar moiety substitution) using modular glycosylation strategies. Test analogs in NK cell activation assays and molecular docking simulations targeting CD1d receptors. Prioritize compounds with >50% activity retention relative to Agelasphin 11. Cross-reference synthetic protocols in to ensure reproducibility .

Q. What strategies resolve contradictions in reported cytotoxicity data for Agelasphin 11 across cancer cell lines?

- Answer : Conduct meta-analysis of existing data (e.g., IC₅₀ variations in leukemia vs. solid tumors) by controlling for variables like cell passage number, serum concentration, and assay duration. Use isogenic cell pairs (e.g., wild-type vs. CD1d-knockout) to isolate immunomodulatory vs. direct cytotoxic effects. Replicate conflicting studies with standardized MTT/WST-1 protocols per .

Q. How can in vivo models be optimized to evaluate Agelasphin 11’s antitumor efficacy while addressing interspecies variability?

- Answer : Use syngeneic mouse models (e.g., B16F10 melanoma) with adoptive NK cell transfer to quantify tumor suppression. Monitor immune activation via serum cytokine levels and tumor-infiltrating lymphocyte (TIL) profiling. Address species-specific CD1d binding affinities by validating humanized mouse models or ex vivo human tissue explants .

Q. What analytical approaches validate the stability of Agelasphin 11 in formulation studies for preclinical trials?

- Answer : Employ accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS quantification. Assess degradation products using forced degradation conditions (acid/base hydrolysis, oxidative stress). Use dynamic light scattering (DLS) to monitor nanoparticle formulations for aggregation. Reference for GLP-compliant documentation .

Methodological Best Practices

- Data Reporting : Follow and for structuring manuscripts: segregate experimental details (e.g., synthetic protocols) into supplementary data, prioritize primary findings in the main text, and use standardized nomenclature for glycolipids .

- Ethical Compliance : Adhere to for data integrity (e.g., experimental repeatability checks) and for preclinical-to-clinical translation frameworks .

- Conflict Resolution : For contradictory results, apply ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.